H-L-Tyr(2-azidoethyl)-OH

Peptide Macrocyclization Unnatural Amino Acid Ribosomal Synthesis

H-L-Tyr(2-azidoethyl)-OH (O-(2-azidoethyl)-L-tyrosine, CAS 1570523-47-5) is a non-proteinogenic L-tyrosine analog that features an azidoethyl substituent (-CH₂CH₂N₃) at the phenolic hydroxyl position. This chemical design integrates a primary azide handle into the amino acid scaffold, enabling highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) with DBCO/BCN partners.

Molecular Formula C11H14N4O3
Molecular Weight 250.25 g/mol
Cat. No. B12406286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-L-Tyr(2-azidoethyl)-OH
Molecular FormulaC11H14N4O3
Molecular Weight250.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)O)N)OCCN=[N+]=[N-]
InChIInChI=1S/C11H14N4O3/c12-10(11(16)17)7-8-1-3-9(4-2-8)18-6-5-14-15-13/h1-4,10H,5-7,12H2,(H,16,17)/t10-/m0/s1
InChIKeyAFRGRMSRGXONSC-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-L-Tyr(2-azidoethyl)-OH: A Specialized Azido-Tyrosine Building Block for Bioorthogonal Conjugation and Ribosomal Peptide Cyclization


H-L-Tyr(2-azidoethyl)-OH (O-(2-azidoethyl)-L-tyrosine, CAS 1570523-47-5) is a non-proteinogenic L-tyrosine analog that features an azidoethyl substituent (-CH₂CH₂N₃) at the phenolic hydroxyl position [1]. This chemical design integrates a primary azide handle into the amino acid scaffold, enabling highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) with DBCO/BCN partners [1]. The compound is primarily supplied as a hydrochloride salt to augment its long-term stability and aqueous solubility, making it a dependable, off-the-shelf reagent for demanding bioconjugation, protein labeling, and peptide macrocyclization workflows .

H-L-Tyr(2-azidoethyl)-OH: Why In-Class Azide Amino Acids Cannot Be Interchanged for Demanding Macrocyclization or Bioorthogonal Labeling


While the scientific marketplace offers numerous azide-functionalized unnatural amino acids (e.g., p-azido-phenylalanine, 3-azido-L-tyrosine), generic substitution with a structurally distinct azide-bearing analog frequently leads to experimental failure. The specific geometry and chemical nature of the azidoethyl linker critically govern both the efficiency of subsequent bioconjugation reactions and the functional outcome in downstream applications. For instance, the 2-azidoethyl group provides a defined spacer length that can dramatically reduce steric hindrance at the target site, which is a quantifiable advantage over directly ring-attached azides [1]. Furthermore, the behavior of this specific compound as a precursor for in-situ generation of a reactive aminoethyl handle—a key differentiation from its close analog O-2-aminoethyl-tyrosine—enables a uniquely efficient and bioorthogonal route to peptide macrocyclization that has been directly benchmarked against alternative aromatic amino-functionalized building blocks .

H-L-Tyr(2-azidoethyl)-OH: Quantifiable Performance Data for Evidence-Based Procurement and Scientific Selection


Superior Peptide Macrocyclization Efficiency Over para-Amino-Phenylalanine (pAF) in Ribosomal Systems

In a direct head-to-head comparison using an intein-mediated ribosomal cyclization platform, the O-2-aminoethyl-tyrosine moiety (generated in situ via quantitative reduction of H-L-Tyr(2-azidoethyl)-OH) facilitated efficient macrocyclization, whereas the comparator para-amino-phenylalanine (pAF) yielded only partial cyclization [1]. This demonstrates the critical superiority of the azidoethyl-derived scaffold for achieving high-yield, side-chain-to-tail macrocyclic peptide formation.

Peptide Macrocyclization Unnatural Amino Acid Ribosomal Synthesis

Enhanced Target Binding Affinity of Macrocyclic Products Derived from H-L-Tyr(2-azidoethyl)-OH

Macrocyclization via the H-L-Tyr(2-azidoethyl)-OH route yields a cyclic peptide with a 4.4-fold improvement in binding affinity for the model target protein streptavidin compared to its acyclic precursor [1]. This quantifiable functional gain validates the compound's utility in generating constrained peptides with superior biological activity.

Peptide Affinity Macrocyclic Peptide Streptavidin Binding

Quantitative In Vivo Reduction Enables a Unique Bioorthogonal Precursor Strategy Unavailable with Direct Amine Analogs

H-L-Tyr(2-azidoethyl)-OH serves as a stable, storable precursor that undergoes quantitative post-translational reduction directly in E. coli cells to generate the reactive O-2-aminoethyl-tyrosine moiety [1]. This in-situ activation strategy is a unique functional advantage over directly procuring or encoding the analogous amino-functionalized building block (O-2-aminoethyl-tyrosine), which may suffer from poorer stability, handling difficulties, or unintended reactivity during protein expression.

Bioorthogonal Chemistry In Vivo Reduction Unnatural Amino Acid

Hydrochloride Salt Formulation Provides Superior Long-Term Stability for Procurement and Storage

H-L-Tyr(2-azidoethyl)-OH is typically supplied as a hydrochloride salt (CAS 1567845-62-8), a formulation that confers enhanced chemical stability compared to the free base form of many in-class azido-amino acids . Vendor specifications recommend storage at -20°C under inert atmosphere, with documented stability for several years under these conditions, whereas unprotected azide analogs may be more prone to decomposition or require more stringent handling .

Compound Stability Storage Condition Hydrochloride Salt

H-L-Tyr(2-azidoethyl)-OH: High-Impact Application Scenarios Validated by Quantitative Evidence


Ribosomal Synthesis of High-Affinity Macrocyclic Peptides

This scenario is directly supported by the compound's demonstrated ability to enable efficient macrocyclization (Section 3, Evidence Item 1) and its capacity to generate cyclic peptides with 4.4-fold enhanced binding affinity over their acyclic counterparts (Section 3, Evidence Item 2) [1]. Researchers employing genetic code expansion or cell-free protein synthesis systems should procure H-L-Tyr(2-azidoethyl)-OH to reliably produce conformationally constrained peptide libraries for drug discovery, where the improved target engagement metrics directly translate to higher-quality hits.

Site-Specific Protein Labeling and Bioconjugation in Complex Biological Milieu

Building on its dual compatibility with CuAAC and SPAAC click chemistries (Section 1) [1], this compound is optimal for applications requiring the precise attachment of fluorescent probes, affinity tags, or cytotoxic payloads to proteins. The 2-azidoethyl spacer mitigates steric clashes that often impede labeling efficiency with directly ring-attached azides like 3-azido-L-tyrosine, ensuring higher yields of the desired conjugate and reducing consumption of costly labeling reagents.

In Vivo Precursor Strategy for Spatially and Temporally Controlled Peptide Activation

This scenario leverages the unique quantitative in vivo reduction property (Section 3, Evidence Item 3) [1]. For studies where a latent, activatable functionality is required—such as in the triggered release of a cyclic peptide's biological activity or the controlled assembly of protein nanostructures—H-L-Tyr(2-azidoethyl)-OH serves as an ideal 'masked' precursor. Its stability as a hydrochloride salt ensures reliable handling and long-term storage before deployment in E. coli-based expression systems.

Development of Antibody-Drug Conjugates (ADCs) with Improved Stability Profiles

As an azide-functionalized tyrosine analog, H-L-Tyr(2-azidoethyl)-OH is a critical intermediate in the synthesis of next-generation ADC linkers [1]. The compound's superior stability as a hydrochloride salt (Section 3, Evidence Item 4) and its ability to undergo copper-free SPAAC (Section 1) make it a preferred building block for creating homogeneous, site-specifically conjugated ADCs. Procurement of this high-purity reagent minimizes the risk of linker decomposition during the multi-step synthesis and conjugation process, thereby improving the overall safety and efficacy profile of the final therapeutic candidate.

Technical Documentation Hub

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